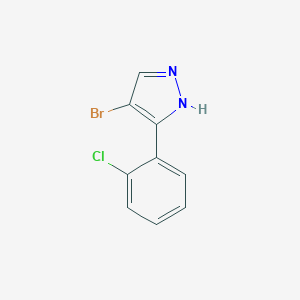
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with 4-bromo-3-oxobutanoic acid under acidic conditions to yield the target compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process .
化学反応の分析
Types of Reactions
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of 4-bromo-3-(2-chlorophenyl)-1H-pyrazoline.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
類似化合物との比較
Similar Compounds
- 4-Bromo-2-chlorophenol
- 2-(4-bromo-3-chlorophenyl)acetonitrile
- 4-Bromo-3-chlorophenyl)methanamine hydrochloride
Uniqueness
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
生物活性
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, often involving the reaction of 2-chlorobenzaldehyde with appropriate pyrazole derivatives. The synthesis typically yields high purity, making it suitable for biological evaluations.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds related to this structure have shown promising results against glioma cell lines. In a study involving a series of pyrazole derivatives, one compound exhibited significant inhibition of glioma growth by targeting the AKT signaling pathway, which is crucial in oncogenesis.
- Case Study: A derivative of this compound demonstrated an EC50 value of 20 μM against the GL261 murine glioblastoma cell line, indicating potent antiproliferative activity while being relatively non-toxic to normal cells .
| Compound | EC50 (μM) | Target Kinase |
|---|---|---|
| 4j | 20 | AKT2 |
| MK-2206 | 2 | AKT1/AKT2 |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through its action as a bradykinin B1 receptor antagonist. This mechanism is particularly relevant in treating conditions associated with tissue damage and inflammation.
- Research Findings: Studies have indicated that derivatives like 4-Bromo-5-(2-chlorobenzoylamino)-1H-pyrazole exhibit significant activity in reducing inflammatory markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown antimicrobial activity against various pathogens.
- Findings: Certain derivatives demonstrated antifungal activity against strains such as Candida albicans and antibacterial effects against Mycobacterium tuberculosis H37Rv. These findings suggest that modifications to the pyrazole ring can enhance antimicrobial efficacy .
The biological activities of this compound are primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways:
- AKT Pathway Inhibition: By inhibiting AKT isoforms, the compound disrupts critical survival pathways in cancer cells.
- Bradykinin Receptor Antagonism: This action contributes to its anti-inflammatory effects by modulating pain and inflammation responses.
特性
IUPAC Name |
4-bromo-5-(2-chlorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXAEGIYDBVHIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














